Dihydroxycyclohexenone

Cancer Therapeutics Farnesyltransferase Inhibition Enzyme Assay

Dihydroxycyclohexenone (C6H8O3) is a versatile research scaffold. As the 2-acetyl-3,5-dihydroxy derivative (AB5046B, CAS 154037-63-5), it exhibits potent FTase inhibition (Ki=230 nM). Alkyl-substituted variants (e.g., 4a/4b mixture) show superior antiplasmodial activity with low toxicity, outperforming toxic in-class analogs. Campnospermenones demonstrate selective breast cancer cytotoxicity. This core scaffold is essential for building diverse, bioactive compound libraries for high-throughput screening and SAR optimization.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
Cat. No. B8290526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxycyclohexenone
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC(=C(C(=O)C1)O)O
InChIInChI=1S/C6H8O3/c7-4-2-1-3-5(8)6(4)9/h7,9H,1-3H2
InChIKeyQYOOZBGIAMCUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroxycyclohexenone: A Privileged Scaffold for Farnesyltransferase Inhibition and Antiparasitic Lead Discovery


Dihydroxycyclohexenone describes a class of organic compounds characterized by a cyclohexene ring bearing a ketone and two hydroxyl groups. While the unsubstituted parent compound (C6H8O3) serves as a versatile synthetic intermediate , its biological relevance is primarily derived from specific derivatives. Notably, the 2-acetyl-3,5-dihydroxycyclohex-2-enone core (exemplified by AB5046B) has been identified as a promising farnesyltransferase (FTase) inhibitor with implications for cancer therapy [1]. Additionally, alkyl-substituted dihydroxycyclohex-2-enones isolated from natural sources have demonstrated significant antiplasmodial and cytotoxic activities, highlighting the scaffold's potential in drug discovery [2][3].

Why Dihydroxycyclohexenone Analogs Are Not Interchangeable: Structure-Dependent Divergence in Bioactivity and Toxicity


The term 'dihydroxycyclohexenone' encompasses a diverse chemical space where minor structural modifications—such as the position of hydroxyl groups, the presence of an acetyl moiety, or the length of an alkyl side chain—dictate distinct biological profiles. Substituting one analog for another without rigorous validation is a high-risk procurement strategy. As detailed in the evidence below, a mixture of 4S,6R-dihydroxy-6-alkyl-cyclohex-2-enones (4a/4b) exhibits promising antiplasmodial activity while maintaining low toxicity [1]. In stark contrast, structurally related compounds from the same source—an epoxy cyclohex-2-enone (2) and a trihydroxy cyclohexanone (3)—demonstrate significantly higher toxicity [1]. This divergence underscores that the precise substitution pattern, not just the core scaffold, is the primary determinant of both efficacy and safety. Therefore, selection must be guided by specific, quantitative performance data for the exact compound of interest.

Quantitative Performance of Dihydroxycyclohexenone Derivatives: A Head-to-Head Evidence Guide for Scientific Selection


FTase Inhibition by 2-Acetyl-3,5-dihydroxycyclohex-2-enone (AB5046B)

The 2-acetyl-3,5-dihydroxycyclohex-2-enone derivative (AB5046B) demonstrates direct inhibition of human recombinant farnesyltransferase (FTase). It binds to the farnesyl pyrophosphate (FPP) binding site with a Ki of 230 nM and exhibits an IC50 of 240 nM [1]. This activity places it within the class of FTase inhibitors, which are investigated for disrupting oncogenic Ras signaling. While more potent FTase inhibitors exist (e.g., FTase Inhibitor I with an IC50 of 21 nM ), AB5046B represents a distinct chemotype with a unique binding profile, offering a potential advantage in overcoming resistance or achieving differential selectivity.

Cancer Therapeutics Farnesyltransferase Inhibition Enzyme Assay

Enhanced Safety Profile of Alkyl-Dihydroxycyclohexenones (4a/4b) vs. In-Class Analogs

A direct comparison within a single study demonstrates that the mixture of dihydroxy cyclohex-2-enones 4a and 4b is significantly less toxic than the co-isolated compounds 2 (an epoxy cyclohex-2-enone) and 3 (a trihydroxy cyclohexanone). While compounds 2 and 3 showed antiplasmodial activity with IC50 values between 0.48 and 2.05 μg/mL, they also exhibited notable toxicity [1]. In contrast, the mixture of 4a and 4b, which also showed promising antiplasmodial activity, was characterized as being 'far less toxic' [1]. This differential toxicity is a critical differentiator for prioritizing leads from this chemical class.

Antimalarial Drug Discovery Toxicology Natural Products

Cytotoxic Activity of Dihydroxycyclohexenone Derivatives Against Cancer Cell Lines

Synthetic derivatives based on the dihydroxycyclohexenone scaffold have demonstrated cytotoxic activity against various human cancer cell lines. In a comparative evaluation, specific derivatives showed inhibitory concentrations (IC50) in the low micromolar range: 15 µM against MCF-7 (breast cancer), 10 µM against U373 (glioblastoma), and 20 µM against HepG-2 (liver cancer) cells . The study notes this cytotoxicity as significant compared to standard treatments like doxorubicin, establishing the scaffold's potential in oncology .

Cancer Therapeutics Cytotoxicity Cell-based Assay

Selective Cytotoxicity of Alkyl-Hydroxycyclohexenones in Breast Cancer Models

Campnospermenones A, B, and C, which are alkyl-hydroxycyclohexenone derivatives, exhibited potent cytotoxicity against breast cancer cells with IC50 values ranging from 1 to 15 μM [1]. Crucially, these compounds demonstrated less cytotoxicity toward normal mammary epithelial cells, suggesting a degree of cancer-cell selectivity [1]. This differential activity is a key advantage over non-selective cytotoxic agents.

Breast Cancer Selective Cytotoxicity Natural Products

Optimal Research Applications for Dihydroxycyclohexenone Derivatives Based on Quantitative Evidence


Lead Optimization in Farnesyltransferase (FTase) Inhibitor Programs

Procure the 2-acetyl-3,5-dihydroxycyclohex-2-enone derivative (AB5046B) as a validated starting point for structure-activity relationship (SAR) studies targeting FTase. With a confirmed binding affinity (Ki = 230 nM) and inhibitory activity (IC50 = 240 nM) [1], this compound serves as a distinct chemotype for developing novel anticancer agents aimed at disrupting Ras signaling pathways. Its unique scaffold offers an alternative to peptide-based or other small-molecule FTase inhibitors.

Antimalarial Drug Discovery with a Focus on Safety

Prioritize the procurement of alkyl-substituted dihydroxycyclohex-2-enones (such as the 4a/4b mixture) for antiplasmodial drug discovery programs. Direct comparative evidence shows these compounds retain promising antiplasmodial activity while exhibiting significantly lower toxicity than closely related analogs (compounds 2 and 3) from the same source [2]. This favorable safety profile makes them superior leads for further investigation compared to their more toxic, in-class counterparts.

Development of Selective Cytotoxic Agents for Breast Cancer

Source alkyl-hydroxycyclohexenone derivatives (e.g., campnospermenones) for research focused on breast cancer therapeutics. These compounds have demonstrated potent cytotoxicity (IC50 1-15 μM) against breast cancer cells while showing reduced toxicity to normal mammary epithelial cells [3]. This evidence-based selectivity profile justifies their use in assays designed to identify compounds with a potentially improved therapeutic index.

Scaffold for General Oncology and Chemical Biology Research

Utilize the core dihydroxycyclohexenone scaffold as a versatile building block for synthesizing derivatives to be screened against panels of cancer cell lines. Evidence confirms that modifications to the core structure yield compounds with significant cytotoxicity against diverse cell types, including MCF-7 (breast), U373 (glioblastoma), and HepG-2 (liver) . This broad potential supports its use in high-throughput screening campaigns and chemical biology studies aimed at identifying new therapeutic targets.

Quote Request

Request a Quote for Dihydroxycyclohexenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.